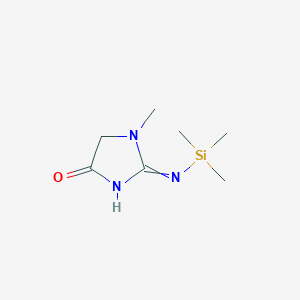![molecular formula C8H8N4O2 B11906498 1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B11906498.png)
1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with formamide, followed by cyclization with a suitable reagent such as phosphorus oxychloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with potential as a kinase inhibitor.
Uniqueness
1,3-Dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for the development of targeted anticancer therapies .
Propiedades
Fórmula molecular |
C8H8N4O2 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
1,3-dimethylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-4-5-6(8(13)14)9-3-10-7(5)12(2)11-4/h3H,1-2H3,(H,13,14) |
Clave InChI |
DMUJATLVRVGYNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=NC=NC(=C12)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)


![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)
